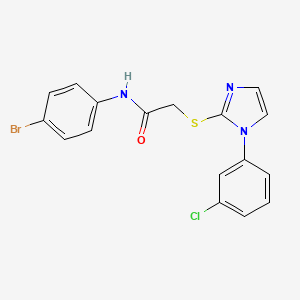

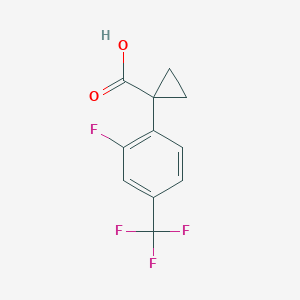

![molecular formula C13H8Cl2N2OS2 B2486976 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851080-37-0](/img/structure/B2486976.png)

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiophene, a heterocyclic compound known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Thiophene derivatives are synthesized for various pharmacological studies, aiming to explore their potential in treating different conditions. The specific compound mentioned is part of this broader class of compounds, synthesized and studied for its unique properties and activities.

Synthesis Analysis

The synthesis of thiophene derivatives generally involves reactions of thiophene carboxamide or its analogs with various organic reagents. For example, novel thiophene derivatives are synthesized by reactions of amino-tetrahydrobenzo[b]thiophene-3-carboxamide with different organic reagents, leading to compounds with potential antiarrhythmic, serotonin antagonist, and antianxiety activities. These syntheses are characterized by their steps, reagents, and conditions tailored to introduce specific functional groups into the thiophene core, aiming to achieve desired chemical and biological properties (Amr et al., 2010).

Scientific Research Applications

Structural Analysis and Derivative Studies

In the domain of molecular structure and activity relationships, the thiophene derivatives, such as (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been analyzed for their diverse therapeutic properties indicated by specific biological test systems. The studies reveal the variability in activity patterns, emphasizing that the exchange of thiophene moieties or substitution by various aromatic rings does not lead to a consistent superiority of any molecular structures, indicating a complex interplay between structure and biological activity (Drehsen & Engel, 1983).

Occurrence and Environmental Impact Studies

Environmental studies have scrutinized compounds like (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, focusing on their occurrence, fate, and behavior in aquatic environments. Parabens, chemically akin to the said compound, are ubiquitous in surface water and sediments due to the continuous introduction into the environment, reflecting their widespread use and environmental persistence (Haman et al., 2015).

Synthetic Approaches and Biological Significance

The synthesis of benzazole derivatives, which share a similar framework with (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, has been pursued for their varied biological activities. The guanidine group, when bonded to a benzazole ring, forms compounds that have shown potential therapeutic effects, underlining the importance of synthetic chemistry in developing new pharmacophores and elucidating their pharmacological activities (Rosales-Hernández et al., 2022).

Petroleum Industry and Environmental Biodegradation

In the petroleum industry, the occurrence, toxicity, and biodegradation of thiophene derivatives, related to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been investigated. These studies focus on the types of organosulfur compounds found in petroleum and their biodegradation processes, shedding light on the environmental impact and potential remediation strategies (Kropp & Fedorak, 1998).

Future Directions

properties

IUPAC Name |

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS2/c1-17-11-8(15)5-7(14)6-10(11)20-13(17)16-12(18)9-3-2-4-19-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRBQYNGHDGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)